BILB 1941

Vue d'ensemble

Description

BILB-1941 est un inhibiteur non nucléosidique de l'ARN polymérase du virus de l'hépatite C, nouveau, biodisponible par voie orale. Il appartient à la classe des composés benzimidazoliques et indoliques et se lie à la poche du pouce NS5B bien caractérisée 1 . Ce composé a montré une inhibition puissante et spécifique de l'ARN polymérase dépendante de l'ARN du virus de l'hépatite C in vitro .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BILB-1941 implique plusieurs étapes, notamment la formation de dérivés benzimidazoliques et indoliques. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'intermédiaires clés et leur couplage ultérieur .

Méthodes de production industrielle

Les méthodes de production industrielle de BILB-1941 ne sont pas largement documentées dans les sources accessibles au public. Le composé est produit dans des laboratoires contrôlés, conformément à des mesures strictes de contrôle de la qualité afin de garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

BILB-1941 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution impliquant des nucléophiles peuvent conduire à la formation de dérivés substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant BILB-1941 comprennent des agents oxydants, des agents réducteurs et des nucléophiles. Les conditions spécifiques de ces réactions varient en fonction du résultat souhaité et de la nature des substituants introduits .

Principaux produits formés

Les principaux produits formés à partir des réactions de BILB-1941 comprennent divers dérivés oxydés, réduits et substitués. Ces produits se caractérisent par leurs structures chimiques et propriétés uniques .

Applications de la recherche scientifique

BILB-1941 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des enzymes ARN polymérases.

Biologie : Étudié pour ses propriétés antivirales contre le virus de l'hépatite C.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter les infections à l'hépatite C.

Industrie : Utilisé dans le développement de médicaments antiviraux et la recherche connexe

Mécanisme d'action

BILB-1941 exerce ses effets en se liant à la poche du pouce NS5B 1 de l'ARN polymérase du virus de l'hépatite C. Cette liaison inhibe l'activité de la polymérase, empêchant la réplication de l'ARN viral. Le mécanisme d'action du composé implique des interactions spécifiques avec l'enzyme polymérase, conduisant à la perturbation du processus de réplication virale .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

BILB 1941 functions as a non-nucleoside inhibitor targeting the NS5B polymerase, which is crucial for HCV replication. By inhibiting this enzyme, this compound disrupts the viral life cycle, thereby reducing viral load in infected patients .

Therapeutic Areas

- Infectious Diseases : Primarily aimed at treating chronic hepatitis C.

- Digestive System Disorders : Related to liver health and function due to HCV infection.

Case Studies

A study involving patients with chronic HCV genotype 1 infection showed that this compound significantly reduced viral loads. In this trial, patients were administered escalating doses (from 10 mg to 450 mg) every eight hours over five days. Notably:

- Viral Load Reduction : Achieved ≥1 log reduction in several patients across different dosage groups.

- Safety Profile : Most adverse events were gastrointestinal-related; higher doses correlated with increased side effects .

Safety and Tolerability

The safety profile of this compound was assessed through various clinical trials. The most common adverse effects included:

- Gastrointestinal Issues : Diarrhea was the most frequently reported side effect, particularly at higher doses.

- Liver Function Tests : Some patients experienced elevated liver enzymes, leading to discontinuation in severe cases .

Comparative Analysis with Other Antivirals

This compound's effectiveness can be compared with other direct-acting antivirals (DAAs) for HCV treatment. The following table summarizes key differences:

| Feature | This compound | Boceprevir | Telaprevir |

|---|---|---|---|

| Drug Class | Non-nucleoside inhibitor | Protease inhibitor | Protease inhibitor |

| Target | NS5B polymerase | NS3/4A protease | NS3/4A protease |

| Approval Status | Discontinued | Approved | Approved |

| Common Side Effects | Gastrointestinal issues | Fatigue, nausea | Rash, diarrhea |

Mécanisme D'action

BILB-1941 exerts its effects by binding to the NS5B thumb pocket 1 of the hepatitis C virus RNA polymerase. This binding inhibits the polymerase activity, preventing the replication of the viral RNA. The compound’s mechanism of action involves specific interactions with the polymerase enzyme, leading to the disruption of the viral replication process .

Comparaison Avec Des Composés Similaires

Composés similaires

Daclatasvir : Un inhibiteur de la région NS5A du virus de l'hépatite C.

Paritaprevir : Un inhibiteur du complexe protéase du virus de l'hépatite C.

Tegobuvir : Un inhibiteur de la polymérase NS5B

Unicité de BILB-1941

BILB-1941 est unique en raison de sa liaison spécifique à la poche du pouce NS5B 1, ce qui le distingue des autres inhibiteurs ciblant différentes régions du virus de l'hépatite C. Son inhibition puissante et spécifique de l'ARN polymérase en fait un composé précieux pour la recherche antivirale .

Activité Biologique

BILB 1941 is a novel non-nucleoside inhibitor targeting the hepatitis C virus (HCV) RNA polymerase, specifically designed to combat HCV infections. This compound has been evaluated for its antiviral efficacy, safety, and pharmacokinetics in various clinical studies, primarily focusing on patients with chronic HCV genotype 1 infections.

This compound functions by inhibiting the NS5B polymerase enzyme, which is crucial for viral replication. It binds to the thumb pocket of the NS5B protein, leading to disruption of the viral RNA synthesis process. This mechanism categorizes this compound among direct-acting antivirals (DAAs), which are pivotal in modern HCV treatment regimens.

Clinical Studies and Findings

A significant clinical trial assessed the antiviral activity of this compound through a double-blind, randomized design involving 96 male patients with chronic HCV genotype 1. Participants received escalating doses of this compound (ranging from 10 mg to 450 mg) every eight hours for five days. Key findings from this study include:

- Viral Load Reduction : The study reported a decrease in viral load (VL) by at least 1 log10 IU/ml in a subset of patients across different dosage groups. Specifically, responses were noted as follows:

- Safety Profile : Adverse events were primarily gastrointestinal, with diarrhea being the most common side effect. Notably, at the highest dose (450 mg), all five treated patients discontinued due to gastrointestinal intolerance and elevated liver enzymes .

- Pharmacokinetics : Plasma drug levels increased linearly up to the 300 mg dose, indicating a predictable pharmacokinetic profile. However, no serious adverse events were reported during the trials .

Resistance and Efficacy

The emergence of resistant variants was not observed during the treatment period. This suggests that this compound maintains its efficacy against HCV without significant viral breakthrough during short-term administration. However, it is crucial to note that some baseline samples exhibited reduced susceptibility to this compound .

Data Summary

| Dose (mg) | Patients Showing VL Reduction | Common Adverse Events |

|---|---|---|

| 60 | 2/8 | Diarrhea |

| 80 | 2/8 | Diarrhea |

| 100 | 1/8 | Diarrhea |

| 150 | 2/7 | Diarrhea |

| 200 | 0/8 | Diarrhea |

| 300 | 2/8 | Diarrhea |

| 450 | 4/5 | Gastrointestinal intolerance |

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound as part of an interferon-sparing regimen for treating HCV infections. The compound's ability to be combined with other DAAs may enhance therapeutic outcomes while minimizing side effects associated with traditional treatments.

Notable Case Study

In a case study involving chronic HCV patients treated with this compound, researchers observed significant decreases in viral loads without the emergence of resistant strains. This reinforces the compound's potential as a frontline therapy in managing chronic HCV infections .

Propriétés

Numéro CAS |

494856-61-0 |

|---|---|

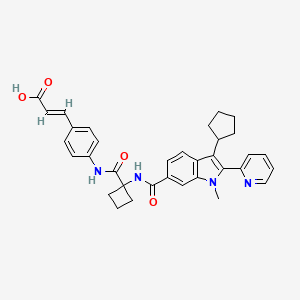

Formule moléculaire |

C34H34N4O4 |

Poids moléculaire |

562.7 g/mol |

Nom IUPAC |

(E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+ |

Clé InChI |

JBSNALXXNTWUEC-SFQUDFHCSA-N |

SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |

SMILES isomérique |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)/C=C/C(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |

SMILES canonique |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BILB-1941; BILB 1941; BILB1941; BILB-1941ZW; BILB 1941ZW; BILB1941ZW. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.